molecular formula C12H13NO B2493985 N-(3,4-dihydronaphthalen-1-yl)acetamide CAS No. 213272-97-0

N-(3,4-dihydronaphthalen-1-yl)acetamide

Cat. No. B2493985
CAS RN: 213272-97-0
M. Wt: 187.242
InChI Key: GGEKWMRJFDEYPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3,4-dihydronaphthalen-1-yl)acetamide” is not directly provided in the search results. There are references to the structures of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dihydronaphthalen-1-yl)acetamide” are not directly provided in the search results. There are references to the properties of related compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enamide Synthesis : N-(3,4-dihydronaphthalen-1-yl)acetamide is used in the synthesis of enamides from ketones, showcasing its potential in organic synthesis and chemical transformations (Zhao et al., 2011).

  • Molecular Structure Analysis : Studies on derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have contributed to the understanding of molecular structures, including insights into hydrogen bonding, stacking, and halogen bonding (Gouda et al., 2022).

  • Halogenated Derivatives Synthesis : Research includes the development of methods for creating halogenated derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide, demonstrating its versatility in organic chemistry (Nguyen et al., 2003).

Catalysis and Chemical Reactions

  • Catalytic Hydrogenation : The compound plays a role in the rhodium-catalyzed asymmetric hydrogenation of olefins, indicating its utility in catalysis and stereoselective synthesis (Pignataro et al., 2012).

  • Cycloaddition Reactions : It's involved in efficient cycloaddition reactions of vinylarenes with electron-deficient alkynes, highlighting its role in facilitating complex chemical reactions (Jiang et al., 2007).

Biological and Medicinal Applications

  • Antiproliferative Activities : Certain derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, signifying its potential in medicinal chemistry (Chen et al., 2013).

  • Antibacterial and Antifungal Activities : Imidazole-based 1,4-naphthoquinone derivatives, including precursors of N-(3,4-dihydronaphthalen-1-yl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities (Choudhari et al., 2020).

  • Polyketide Derivatives : Polyketides with different post-modifications, including derivatives related to N-(3,4-dihydronaphthalen-1-yl)acetamide, have been isolated from desert endophytic fungus, indicating its relevance in natural product research (Li et al., 2018).

Mechanism of Action

The mechanism of action of “N-(3,4-dihydronaphthalen-1-yl)acetamide” is not directly provided in the search results. There are references to the mechanisms of action of related compounds .

Safety and Hazards

The safety and hazards associated with “N-(3,4-dihydronaphthalen-1-yl)acetamide” are not directly provided in the search results. There are references to the safety and hazards of related compounds .

Future Directions

The future directions for the study or use of “N-(3,4-dihydronaphthalen-1-yl)acetamide” are not directly provided in the search results. There are references to the future directions of related compounds .

properties

IUPAC Name

N-(3,4-dihydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKWMRJFDEYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydronaphthalen-1-yl)acetamide

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